

Foreword: The Strategic Value of Chiral Epoxides in Modern Synthesis

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Compound of Interest

Compound Name: Potassium oxirane-2-carboxylate

Cat. No.: B1632331

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In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of enantiomeric purity is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the precise installation of stereocenters a critical challenge. Among the arsenal of chiral building blocks available to the modern chemist, chiral epoxides stand out for their unique combination of stability and reactivity. The inherent ring strain of the three-membered oxirane ring provides a potent driving force for highly specific chemical transformations.^[1]

This guide focuses on a particularly valuable synthon: (R)-oxirane-2-carboxylate potassium salt (also known as Potassium (R)-Glycidate). This molecule offers a compact, functionalized, and stereochemically defined platform for constructing complex molecular architectures. As a salt, it provides handling and solubility advantages over its parent acid, while the carboxylate and epoxide moieties offer orthogonal handles for synthetic manipulation. We will explore its fundamental properties, synthesis, reactivity, and application, providing the field-proven insights necessary for its successful implementation in research and development.

Core Physicochemical & Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. (R)-oxirane-2-carboxylate potassium salt is typically supplied as a solid, requiring specific storage conditions to maintain its integrity.^[2]

Data Summary

All quantitative data for (R)-oxirane-2-carboxylate potassium salt is summarized in the table below for rapid reference.

Property	Value	Source(s)
IUPAC Name	potassium;(2R)-oxirane-2-carboxylate	[3]
Synonyms	Potassium (R)-Glycidate	[3]
CAS Number	82044-23-3	[3]
Molecular Formula	C ₃ H ₃ KO ₃	[3]
Molecular Weight	126.15 g/mol	[3][4]
Physical Form	Solid	[2]
Melting Point	Not available in public literature	N/A
Specific Rotation ([α] _D)	Not available in public literature	N/A
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[2]

Note on Physical Properties: While specific values for melting point and optical rotation are not consistently reported in publicly accessible literature, these are critical quality control parameters. The specific rotation is the definitive measure of enantiomeric purity and should be determined experimentally upon receipt or synthesis of the material.

Spectroscopic Profile: An Interpretive Guide

Spectroscopic analysis is essential for verifying the structure and purity of the title compound. While a publicly archived spectrum is not available, we can predict the expected Nuclear Magnetic Resonance (NMR) signals based on the molecule's distinct structure.

Predicted ¹H NMR Spectrum (in D₂O): The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the oxirane ring. These protons form an AMX spin system.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
H-C2 (methine)	~3.5 - 3.7	Doublet of doublets (dd)	1H	This proton is coupled to the two diastereotopic protons on C3.
H-C3 (methylene, cis to C2-COO ⁻)	~3.0 - 3.2	Doublet of doublets (dd)	1H	One of the two non-equivalent methylene protons.
H-C3 (methylene, trans to C2-COO ⁻)	~2.8 - 3.0	Doublet of doublets (dd)	1H	The second non-equivalent methylene proton.

Predicted ¹³C NMR Spectrum (in D₂O): The carbon NMR spectrum will be simpler, showing three distinct carbon signals.

Carbon Assignment	Predicted δ (ppm)	Rationale
C=O (carboxylate)	~175 - 180	Typical chemical shift for a carboxylate carbon.
C2 (methine)	~50 - 55	Epoxide carbon bearing the carboxylate group.
C3 (methylene)	~45 - 50	The second epoxide carbon.

Synthesis and Quality Control

The industrial production of enantiomerically pure compounds like (R)-oxirane-2-carboxylate relies on robust and scalable asymmetric synthesis strategies. The two dominant approaches are the kinetic resolution of a racemic mixture and the direct asymmetric epoxidation of an achiral precursor.^[5]

Synthetic Strategy Overview

- **Asymmetric Epoxidation:** This is an elegant approach where an achiral olefin, such as an acrylate derivative, is directly converted to the chiral epoxide using a chiral catalyst.^[5] This method builds the desired stereocenter in a single step.
- **Kinetic Resolution:** This strategy begins with a racemic mixture of the epoxide (or a precursor). An enzyme (e.g., a lipase) or a chiral chemical reagent is used to selectively react with one enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation.^[5]

Representative Protocol: Synthesis via Halohydrin Intermediate and Saponification

This protocol describes a classic and reliable method for preparing the title compound, proceeding via a bromohydrin intermediate derived from commercially available acrylic acid. This method is illustrative of the fundamental chemical principles involved.

Step 1: Bromohydrin Formation

- **Setup:** In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve acrylic acid (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., THF).
- **Reagent Addition:** Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions, ensuring the temperature remains below 10°C.
- **Reaction:** Stir the mixture at 0-5°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- **Workup:** Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic bromohydrin.

Step 2: Epoxidation via Ring Closure

- **Setup:** Dissolve the crude racemic bromohydrin from Step 1 in a suitable solvent like THF or methanol and cool to 0°C.[6]
- **Base Addition:** Slowly add a solution of potassium hydroxide (KOH) (1.1 eq) in water or methanol. The hydroxide acts as a base to deprotonate the carboxylic acid and the alcohol, promoting an intramolecular SN2 reaction where the resulting alkoxide displaces the bromide to form the epoxide ring.[6]
- **Reaction & Isolation:** Stir the reaction at room temperature for 2-3 hours. The product, potassium (rac)-oxirane-2-carboxylate, will often precipitate from the solution or can be isolated after solvent removal.

Step 3: (Optional) Enantiomeric Resolution This step would be performed on the parent acid if an asymmetric route was not used. The racemic glycidic acid can be resolved using a chiral amine base (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are then separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiomerically pure acid, which is subsequently converted to the potassium salt.

Quality Control Workflow

Ensuring the chemical purity and enantiomeric excess (e.e.) is critical.

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Caption: Quality control workflow for (R)-oxirane-2-carboxylate potassium salt.

Chemical Reactivity & Mechanistic Considerations

The synthetic utility of (R)-oxirane-2-carboxylate potassium salt is dominated by the nucleophilic ring-opening of the strained epoxide. This reaction is highly reliable and proceeds with predictable regioselectivity and stereoselectivity, making it a cornerstone of asymmetric synthesis.

The SN2 Ring-Opening Reaction

Under neutral or basic conditions, the reaction proceeds via a classic S_N2 mechanism. A nucleophile attacks one of the electrophilic carbons of the epoxide, simultaneously breaking the carbon-oxygen bond.

- **Regioselectivity:** The nucleophile will preferentially attack the less sterically hindered carbon (C3). This is a hallmark of the S_N2 pathway on epoxides.^{[1][7]}
- **Stereoselectivity:** The attack occurs from the backside relative to the C-O bond, resulting in an inversion of configuration at the center being attacked. This leads to an anti-dihydroxylation product pattern.^[1]

The diagram below illustrates this key transformation. The incoming nucleophile (Nu^-) attacks C3, leading to a single, predictable stereoisomer.

// Reactants reactant [label=<

The image you are requesting does not exist or is no longer available.

imgur.com

(R)-oxirane-2-carboxylate

“

]; // Placeholder for actual chemical structure image

nucleophile [label="Nu⁻";

// Transition State ts [label="Transition State", shape=box, style=dashed, color="#5F6368"];

// Product product [label=<

“



Ring-Opened Product

]; // Placeholder for actual chemical structure image

```
// Arrows and Labels {rank=same; reactant; nucleophile} reactant -> ts [label="SN2 Attack at C3\n(less hindered)"]; nucleophile -> ts [style=invis]; // for positioning ts -> product [label="Inversion of Stereochemistry at C3"];
```

```
// Invisible nodes for alignment subgraph { rank=same; reactant; node [style=invis]; p1; ts; p2; product; } reactant -> p1 -> ts -> p2 -> product [style=invis]; }
```

Caption: Regio- and stereoselective ring-opening of the epoxide.

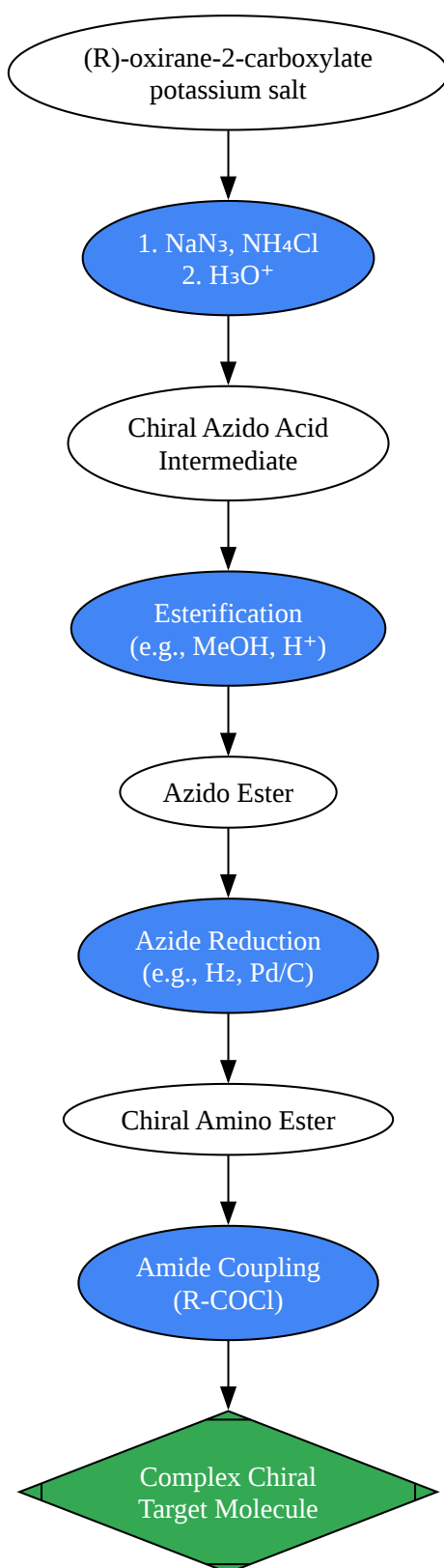
Applications in Asymmetric Synthesis

The primary application of (R)-oxirane-2-carboxylate potassium salt is as a chiral building block for introducing a specific three-carbon unit with defined stereochemistry into a target molecule. [8] Its bifunctional nature (epoxide and carboxylate) allows for diverse synthetic strategies.

Role as a Chiral Synthon

This reagent is a precursor to chiral β -hydroxy- α -amino acids, diols, and other highly functionalized intermediates crucial for drug development. For instance, ring-opening with an azide nucleophile, followed by reduction of the azide and manipulation of the carboxylate, can lead to valuable chiral amino alcohols.

The following workflow demonstrates a hypothetical but chemically sound application where the title compound is used to construct a key intermediate.



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Caption: Synthetic workflow incorporating the title compound.

Safety, Handling, and Storage

Proper handling of (R)-oxirane-2-carboxylate potassium salt is essential for laboratory safety and for preserving the material's quality.

GHS Hazard Information

The compound is classified with the following hazards:

- H302: Harmful if swallowed[4]
- H315: Causes skin irritation[4]
- H319: Causes serious eye irritation[4]
- H335: May cause respiratory irritation[4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.
 - Respiratory Protection: For operations that may generate dust, a NIOSH-approved particulate respirator should be used.
- Hygiene: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.

Storage Recommendations

- Temperature: Store in a freezer at temperatures below -20°C to minimize degradation.[2]

- Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture and carbon dioxide.[2]
- Container: Keep the container tightly sealed and in a dry, well-ventilated place.

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